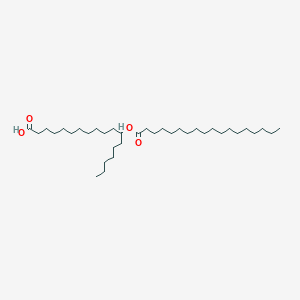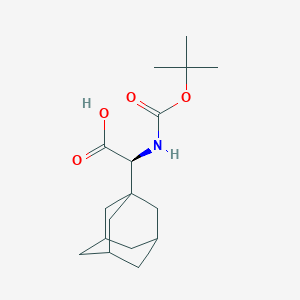
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related adamantyl compounds involves innovative protection and deprotection strategies to achieve desired functionalities. For example, the development of the 2-adamantyloxycarbonyl (2-Adoc) group as a new amino-protecting group has demonstrated its utility in peptide synthesis, leveraging tert-butoxycarbonyl (Boc) chemistry for solid-phase and solution-phase peptide synthesis (Nishiyama et al., 1994). Another study highlights the synthesis of tert-Butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate as an analog of aspartic acid, showcasing the versatility of tert-butoxycarbonyl protection in synthesizing complex molecules (Hsiao, 1998).
Molecular Structure Analysis
Molecular structure analysis of compounds related to (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid can be deduced from studies on adamantyl derivatives. For instance, the study on triflic acid-promoted adamantylation of pyrene provides insights into the structural aspects of adamantane-modified compounds, highlighting their fluorescent properties and crystal structures (Wrona-Piotrowicz et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving adamantyl compounds often explore the reactivity and modification potential of the adamantane scaffold. The reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, leading to target amides and butyl esters resistant to aminolysis, demonstrates the chemical versatility of adamantane derivatives (Novakov et al., 2017).
Physical Properties Analysis
The physical properties of adamantyl compounds are crucial for understanding their behavior and potential applications. Studies on the synthesis and characterization of DOTA-mono-adamantan-1-ylamide, for example, include the determination of physical-chemical properties like solubility, melting points, and spectral characteristics, providing a comprehensive view of these molecules' physical attributes (Wan et al., 2015).
Chemical Properties Analysis
The chemical properties of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid and related compounds can be understood through studies focusing on their reactivity, stability, and interaction with other molecules. For instance, the development and application of the 2-adamantyloxycarbonyl (2-Adoc) group in protecting the imidazole function of histidine in peptide synthesis reveal detailed insights into the chemical properties and stability under various conditions (Nishiyama et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound has been utilized in the synthesis of various organic molecules, showcasing its versatility in organic synthesis. For instance, adamantan-2-amine and (adamantan-1-yl)methylamine have been reacted with methyl 2-(4-allyl-2-methoxyphenoxy)acetate to form target amides and corresponding acids, indicating the reactivity of adamantane derivatives in forming complex organic structures (Novakov et al., 2017). Similarly, the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates through reactions with ethyl isothiocyanatoacetate highlights the compound's application in creating sulfur-containing organic molecules (Burmistrov et al., 2017).
Utility in Material Science and Drug Design
Adamantane derivatives have been recognized for their role in materials science and medicinal chemistry. The synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals demonstrates the use of adamantane-based compounds in developing novel peptide isosteres, which are crucial for drug design and development (Groth & Meldal, 2001). Additionally, adamantyl-based ester derivatives synthesized from 1-adamantyl bromomethyl ketone exhibit antioxidant and anti-inflammatory activities, underscoring their potential in therapeutic applications (Chidan Kumar et al., 2015).
Novel Synthetic Methodologies
Research has also focused on developing new synthetic methodologies using adamantane derivatives. A novel method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid through direct oxidation of adamantan-1-yl-ethan-1-one showcases innovative approaches to functionalizing adamantane for further chemical transformations (Pan et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUATQZYDYSZPV-CQCMJFKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471504 |
Source


|
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid | |
CAS RN |
361441-97-6 |
Source


|
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

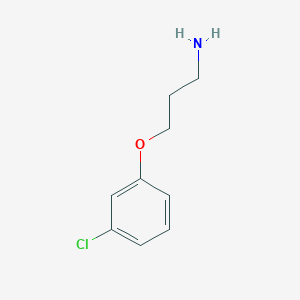
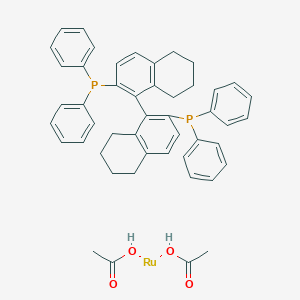
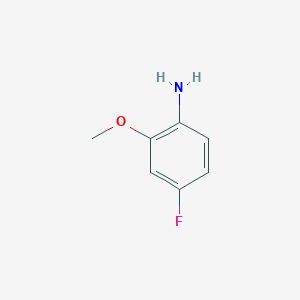
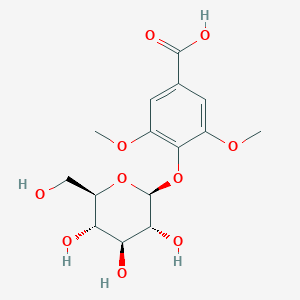
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
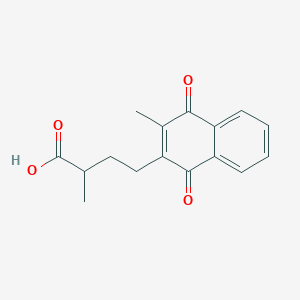
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
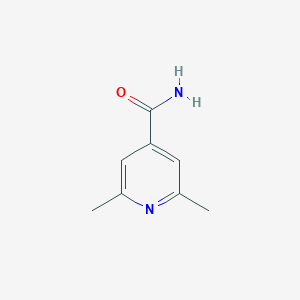
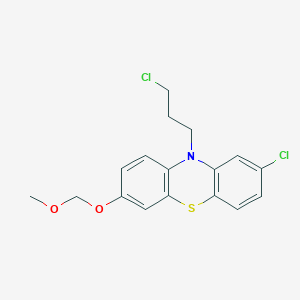
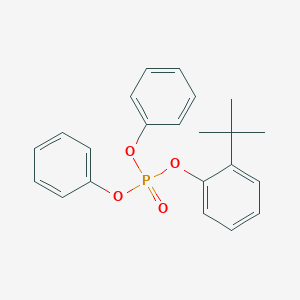

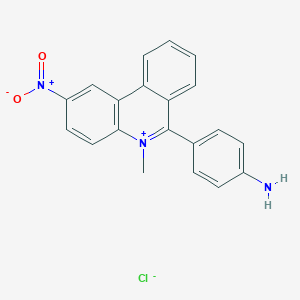
![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)
